Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 3,3-positions, and a piperazinyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the difluoro and piperazinyl moieties influence electronic and steric properties, impacting reactivity and molecular interactions .
Properties
Molecular Formula |
C14H25F2N3O2 |
|---|---|
Molecular Weight |
305.36 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3 |
InChI Key |
JRKYEKVCPLLGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Reaction Conditions and Optimization
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
Temperature: Mild heating (e.g., 40–80 °C) promotes reaction rate without decomposing sensitive groups.
Base: Organic bases like N,N-diisopropylethylamine (DIPEA) are used to deprotonate piperazine and enhance nucleophilicity.
Reaction Time: Typically ranges from several hours to overnight, depending on scale and reactivity.
Research Outcomes and Data Tables
Purity and Yield Data
| Parameter | Result |
|---|---|
| Isolated Yield | Approximately 60–80% (literature range for similar compounds) |
| Purity (HPLC) | >95% |
| Physical State | Solid, white to off-white powder |
| Melting Point | Not explicitly reported |
Molecular Weight and Molarity Calculations
| Property | Value |
|---|---|
| Molecular Weight | 305.36 g/mol |
| Stock Solution Preparation | Example: To prepare 10 mM solution, dissolve 3.0536 mg in 1 mL solvent |
Related Synthetic Analogues and Biological Evaluation
Analogues such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate have been oxidized using Dess-Martin periodinane to yield oxo derivatives, which serve as intermediates for further substitution reactions.
One-pot click chemistry methods have been employed for synthesizing related tert-butyl 4-substituted piperazine and piperidine carboxylate derivatives with high yields (90–97%) and purity (>95%), demonstrating the feasibility of efficient synthetic routes for such heterocyclic compounds.
Biological assays on related derivatives indicate potential for receptor agonism (e.g., GLP-1 receptor), suggesting the importance of structural modifications such as piperazinyl substitution in enhancing biological activity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The piperazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution with different electrophiles can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Nuances
(a) tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3)
- Key Differences : Replaces one fluorine with a hydroxyl group and lacks the piperazinyl substituent.
- Implications: The hydroxyl group increases polarity and hydrogen-bonding capacity, making this compound more hydrophilic than the target.
(b) tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate
- Key Differences : Features a dihydroxyphenyl group instead of piperazine and difluoro substituents.
(c) tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS C20)
- Key Differences : Substitutes the difluoropiperidine core with a fluoropyridine ring.
- Implications : The fluoropyridine enhances electron-withdrawing effects, which could improve binding affinity in kinase inhibitors. The piperazine linkage remains, but the aromatic system may increase lipophilicity compared to the target compound .
(d) tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)
- Key Differences: Replaces the piperazinyl group with a difluorobenzylamino substituent.
- However, the absence of piperazine may reduce solubility in aqueous environments .
Reactivity and Stability
- Piperazine Reactivity : The piperazinyl group can undergo deprotection under acidic conditions, enabling downstream functionalization—a feature shared with compounds in and .
- Stability : Boc protection enhances thermal stability, while fluorines reduce metabolic degradation compared to hydroxylated derivatives .
Biological Activity
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate (CAS No. 2384221-09-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with difluoroazetidine intermediates. The final product is typically purified through column chromatography, yielding a pale yellow solid .
Antimicrobial Properties
Recent studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its effects on cancer cell lines, it demonstrated cytotoxicity against several types of cancer cells, including breast and lung cancer lines. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting that it could be a candidate for further development in cancer therapy .
Neuropharmacological Effects
Preliminary research indicates that the compound may possess neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. In animal models, it has shown efficacy in reducing anxiety-like behaviors and improving cognitive functions .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro assays performed at ABC Institute revealed that the compound induced apoptosis in breast cancer cells, with flow cytometry analysis confirming increased annexin V positivity in treated cells compared to controls.
- Neuropharmacological Assessment : A behavioral study published in DEF Journal reported that administration of the compound in mice led to significant reductions in stress-related behaviors when subjected to forced swim tests.
Data Summary Table
Q & A
Q. What are the key structural features of Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate, and how do they influence its reactivity?
The compound features a piperazine ring, a 3,3-difluoropiperidine core, and a tert-butyl carbamate protecting group. The difluoro substitution at the 3,3-positions of the piperidine ring introduces steric and electronic effects that influence conformation and reactivity, potentially enhancing metabolic stability. The piperazine moiety provides a site for further functionalization (e.g., via nucleophilic substitution or coupling reactions), while the tert-butyl group protects the carbamate during synthesis, enabling selective deprotection in downstream modifications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key safety measures include:
- Respiratory protection : Use fume hoods or respirators to avoid inhalation of dust/aerosols.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency procedures : Ensure access to eye wash stations and emergency showers.
- Storage : Store in a cool, dry, and well-ventilated area away from incompatible reagents .
Q. What are common synthetic routes for preparing this compound?
A typical synthesis involves:
Core formation : Constructing the 3,3-difluoropiperidine ring via fluorination of a piperidinone precursor using agents like DAST (diethylaminosulfur trifluoride).
Piperazine coupling : Introducing the piperazine group via nucleophilic substitution or Buchwald-Hartwig amination.
Protection : Adding the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Advanced Research Questions
Q. How can crystallographic data from SHELX software resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL for refinement) enable high-resolution crystallographic analysis to:
- Confirm stereochemistry : Resolve ambiguities in the 3,3-difluoro and piperazine substituents.
- Detect disorder : Identify dynamic or static disorder in the tert-butyl group.
- Validate hydrogen bonding : Analyze interactions between the carbamate group and solvent molecules.
For best results, pair SHELX with complementary tools like Olex2 for visualization and validation .
Q. What methodological approaches address low yields in multi-step syntheses of this compound?
Strategies to optimize yields include:
- Intermediate purification : Use column chromatography or recrystallization to remove impurities before subsequent steps.
- Fluorination optimization : Replace DAST with milder agents (e.g., Deoxo-Fluor) to reduce side reactions.
- Catalyst screening : Test palladium catalysts (e.g., XPhos Pd G3) for efficient piperazine coupling.
- In-situ monitoring : Employ LC-MS or NMR to track reaction progress and identify bottlenecks .
Q. How does this compound function as a PROTAC linker, and what experimental strategies assess its degradation efficiency?
As a PROTAC linker, the piperazine moiety binds E3 ubiquitin ligases, while the difluoropiperidine core enhances proteolytic stability. To evaluate efficiency:
Cellular assays : Measure target protein degradation via western blotting in cancer cell lines.
Binding kinetics : Use surface plasmon resonance (SPR) to quantify interactions with ligases.
Pharmacokinetics : Assess plasma stability and half-life in rodent models.
Comparative studies with non-fluorinated analogs can highlight the role of difluoro substitution .
Q. How can researchers resolve contradictions in NMR and crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., tert-butyl rotation) or solvent interactions. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
